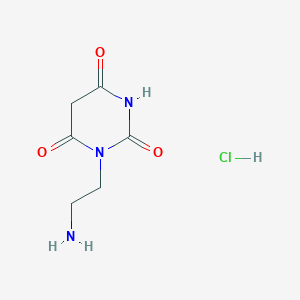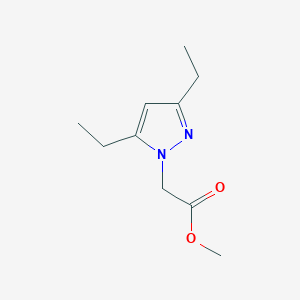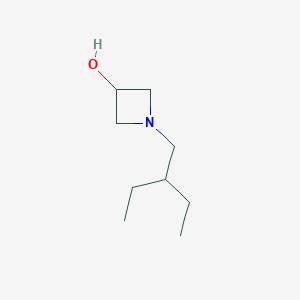
1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride
Übersicht
Beschreibung
1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O3 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is believed to be the dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement .
Mode of Action
This compound, also known as Tyramine, acts by inducing the release of catecholamine . It is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion . A hypertensive crisis can result from ingestion of tyramine-rich foods in conjunction with the use of monoamine oxidase inhibitors (maois) .
Biochemical Pathways
Tyramine is derived from the amino acid tyrosine . It is produced by the decarboxylation of tyrosine during fermentation or decay . Tyramine can further be converted to methylated alkaloid derivatives .
Pharmacokinetics
It is known that tyramine is metabolized by various enzymes, including monoamine oxidases .
Result of Action
The molecular and cellular effects of this compound’s action include the release of catecholamine, which can lead to various physiological responses. For example, it can lead to increased heart rate and cardiac contractility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, tyramine levels in foods can increase when they are at room temperature or past their freshness date . Additionally, certain conditions, such as the presence of MAOIs, can significantly enhance the effects of tyramine .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-1-2-9-5(11)3-4(10)8-6(9)12;/h1-3,7H2,(H,8,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFXJJJXBYPKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)





![2-Oxaspiro[3.5]nonan-7-amine](/img/structure/B1471946.png)

![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)


